molecular formula ¹³C₆H₁₄O₆ B1147032 D-Sorbitol-13C6 CAS No. 121067-66-1

D-Sorbitol-13C6

Cat. No.: B1147032
CAS No.: 121067-66-1
M. Wt: 188.13
Attention: For research use only. Not for human or veterinary use.
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Description

D-Sorbitol-¹³C₆ (C₆H₁₄O₆, molecular weight 183.18 g/mol) is a stable isotope-labeled derivative of D-sorbitol (D-glucitol), where all six carbon atoms are replaced with carbon-13 (¹³C) isotopes . This compound is synthesized via fermentation using ¹³C-labeled methanol as a carbon source, followed by hydrolysis and purification under controlled industrial conditions to ensure high isotopic purity (>98%) .

Its primary applications include:

  • Metabolic Studies: Tracking glucose metabolism and polyol pathways using nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
  • Pharmaceutical Development: Serving as an internal standard in pharmacokinetic studies and as a stabilizer in drug formulations .
  • Industrial Use: Acting as a low-calorie sweetener in food products and a humectant in cosmetics .

The full ¹³C labeling enables precise tracing of molecular interactions and metabolic fluxes, distinguishing it from non-labeled or partially labeled analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Sorbitol-13C6 can be synthesized through isotopic labeling of D-sorbitol. One common method involves the use of carbon-13 labeled methanol as the carbon source. The process typically involves fermentation using yeast, followed by hydrolysis to obtain the labeled compound. The fermentation is carried out at 37°C for 20 hours, followed by an increase in temperature to 44°C for an additional hour. The hydrolysis is performed at 100°C for 6 hours .

Industrial Production Methods

Industrial production of this compound involves similar principles but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the labeled compound. The use of advanced fermentation and hydrolysis techniques allows for efficient production of this compound with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

D-Sorbitol-13C6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce D-glucose-13C6.

    Reduction: It can be reduced to form other sugar alcohols.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.

Major Products

    Oxidation: Produces D-glucose-13C6.

    Reduction: Produces various sugar alcohols.

    Substitution: Produces derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

D-Sorbitol-13C6 is employed in several key areas of research:

Metabolic Studies

  • Tracing Metabolic Pathways : this compound is extensively used to trace glucose metabolism pathways. By incorporating this labeled compound into biological systems, researchers can monitor metabolic fluxes and identify the pathways involved in glucose utilization.
  • Clinical Research : It has been utilized in clinical studies to assess the pharmacodynamics of drugs affecting sorbitol levels, providing insights into metabolic disorders like diabetes .

Pharmaceutical Development

  • Stabilizing Excipient : this compound acts as a stabilizing excipient in drug formulations, enhancing the stability and shelf-life of pharmaceutical products . Its isotonic properties make it suitable for various formulations.
  • Diagnostic Imaging : The compound is used in diagnostic imaging techniques where precise quantification of metabolites is required, aiding in the development of imaging agents.

Biochemical Research

  • Enzyme Interaction Studies : Researchers use this compound to study interactions with enzymes and other biomolecules, shedding light on biochemical pathways and mechanisms.
  • Esterification Reactions : Studies have demonstrated that this compound can participate in esterification reactions with amino acids, providing insights into post-translational modifications of proteins .

Industrial Applications

  • Food Industry : As a low-calorie sweetener, this compound is utilized in food products aimed at reducing caloric intake while maintaining sweetness.
  • Cosmetics and Personal Care : Its humectant properties make it valuable in cosmetic formulations, helping to retain moisture .

Case Studies

  • Esterification of Glutamic Acid :
    A study demonstrated the use of this compound in identifying sorbitol esterification of glutamic acid within monoclonal antibodies. The results indicated modifications consistent with sorbitol esterification, showcasing its application in protein chemistry .
  • Sorbitol Levels in Diabetes :
    Research involving diabetic patients highlighted the role of elevated serum sorbitol levels as a potential biomarker for metabolic dysfunctions. The study utilized this compound to assess pharmacodynamic effects during drug trials targeting sorbitol dehydrogenase inhibition .

Mechanism of Action

The mechanism of action of D-Sorbitol-13C6 involves its role as a tracer molecule. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways and chemical reactions. This enables researchers to study the molecular targets and pathways involved in the metabolism and interaction of glucose and its derivatives .

Comparison with Similar Compounds

Comparison with Isotopologues

D-Sorbitol-1-¹³C

  • Structure : Only the first carbon atom is ¹³C-labeled, with the remaining five carbons as ¹²C .
  • Molecular Weight : 183.18 g/mol (vs. 182.17 g/mol for unlabeled D-sorbitol) .
  • Applications : Used to study specific enzymatic reactions or metabolic steps (e.g., sorbitol dehydrogenase activity) where positional tracking is critical .
  • Limitations : Less comprehensive for whole-molecule flux analysis compared to D-Sorbitol-¹³C₆ .

D-Sorbitol-d₈

  • Structure : Eight hydrogen atoms replaced with deuterium (²H) .
  • Applications : Utilized in kinetic isotope effect (KIE) studies or infrared (IR) spectroscopy due to distinct vibrational properties .
  • Contrast with D-Sorbitol-¹³C₆ : Deuterium labeling affects hydrogen bonding and solubility, making it less suitable for metabolic flux analysis compared to ¹³C labeling .

Comparison with Structurally Similar Compounds

5-Hydroxymethyl-2-furaldehyde-¹³C₆

  • Molecular Weight : 162.14 g/mol (¹³C-labeled form) .
  • Applications : Used as a tracer in Maillard reaction studies and industrial chemical synthesis .
  • Contrast with D-Sorbitol-¹³C₆ : While both are fully ¹³C-labeled, their divergent structures limit overlapping applications. D-Sorbitol-¹³C₆ is preferred in carbohydrate metabolism, whereas the furan derivative is applied in organic chemistry .

Comparison with Functionally Similar Compounds

Unlabeled D-Sorbitol (C₆H₁₄O₆)

  • Molecular Weight : 182.17 g/mol .
  • Applications: Industrial: Sweetener, humectant, and excipient in pharmaceuticals . Clinical: Osmotic agent in diagnostic tests (e.g., gut permeability assays) .
  • Contrast with D-Sorbitol-¹³C₆: Lacks isotopic labeling, making it unsuitable for tracer studies. However, it is cost-effective for non-research applications .

L-Valine-¹³C₅,¹⁵N

  • Structure: A ¹³C- and ¹⁵N-labeled amino acid, functionally distinct from sorbitol .
  • Applications: Used alongside D-Sorbitol-¹³C₆ as an internal standard in metabolomics to normalize data .

Biological Activity

D-Sorbitol-13C6, a stable isotopic form of D-sorbitol, is a six-carbon sugar alcohol involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in metabolic studies, particularly focusing on its role in the polyol pathway and cellular functions.

Overview of this compound

This compound is utilized as a tracer in biochemical research due to its stable isotope labeling, which allows for detailed tracking of metabolic pathways. It is structurally similar to glucose and participates in the polyol pathway, where it is produced from glucose via the enzyme aldose reductase. This compound has applications across various fields, including biochemistry, medicine, and food science.

Polyol Pathway Involvement:

  • This compound participates in the polyol pathway, converting glucose into sorbitol through aldose reductase. This pathway is crucial for maintaining osmotic balance in cells and plays a role in diabetic complications due to sorbitol accumulation.

Biochemical Properties:

  • As a sugar alcohol, D-sorbitol can interact with various enzymes and proteins, influencing metabolic processes. Its stable isotopic nature allows researchers to trace its incorporation into biomolecules and study its effects on cellular metabolism.

Cellular Impact

This compound has been shown to influence cellular functions significantly:

  • Mitochondrial Function:
    • Research indicates that sorbitol accumulation can lead to mitochondrial dysfunction, contributing to neurodegenerative conditions. In models of SORD deficiency (a condition related to sorbitol accumulation), treatment with aldose reductase inhibitors like AT-007 reduced sorbitol levels and improved mitochondrial function .
  • Glycolysis and Metabolic Flux:
    • Studies using stable isotope tracing have demonstrated that increased matrix stiffness enhances glucose consumption through the polyol pathway, leading to elevated sorbitol levels. This suggests that this compound may play a role in modulating metabolic responses based on environmental stiffness .
  • Esterification Reactions:
    • This compound has been identified as a modifying agent in protein structures through esterification reactions. For example, it can esterify glutamic acid residues in proteins, impacting their stability and function .

Case Studies and Experimental Data

Study Findings
Sorbitol Reduction via GovorestatDemonstrated that AT-007 treatment significantly reduced sorbitol levels in patient-derived fibroblasts and improved mitochondrial function in Drosophila models .
Matrix Stiffness and Sorbitol AccumulationFound that cells on stiffer matrices exhibited increased glycolytic flux leading to higher sorbitol levels, indicating a metabolic adaptation .
Esterification of ProteinsIdentified the esterification of specific peptides by this compound, confirming its role in modifying protein structure .

Pharmacokinetics

This compound is known for its stability as an isotopic tracer. Its pharmacokinetics involve absorption through the gastrointestinal tract when ingested, followed by distribution throughout the body where it can participate in metabolic processes.

Applications

This compound is widely used in scientific research for:

  • Metabolic Studies: Tracing glucose metabolism pathways.
  • Pharmaceutical Development: As a stabilizing excipient or isotonic agent.
  • Diagnostic Imaging: Serving as a reference standard in analytical chemistry.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing D-Sorbitol-13C6 to ensure isotopic purity?

  • Methodological Answer : this compound is synthesized via enzymatic or chemical methods using ¹³C-labeled precursors. Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to quantify ¹³C incorporation. Stability testing under varying pH and temperature conditions ensures integrity for metabolic studies .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with refractive index detection or gas chromatography-mass spectrometry (GC-MS) are standard. For example, HPLC methods involve filtering samples to remove particulates, followed by chromatographic separation using polar columns (e.g., Aminex HPX-87H) and quantification against ¹³C-labeled standards .

Q. How should researchers handle and store this compound to prevent isotopic exchange or degradation?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-resistant containers. For aqueous solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Regular stability assays (e.g., NMR or isotope ratio MS) monitor degradation over time .

Advanced Research Questions

Q. How can experimental parameters be optimized for tracing this compound in metabolic flux analysis (MFA)?

  • Methodological Answer : Key parameters include:

  • Cell Permeability : Use permeabilization agents (e.g., digitonin) to enhance tracer uptake in cell cultures.
  • Isotopic Steady State : Pre-incubate cells with unlabeled sorbitol before introducing this compound to minimize isotopic dilution.
  • Sampling Intervals : Collect time-resolved samples to capture dynamic flux changes. Data integration with computational models (e.g., INCA or OpenFLUX) improves pathway resolution .

Q. How can discrepancies in metabolic pathway data from this compound tracing studies be resolved?

  • Methodological Answer : Contradictions may arise from isotopic interference or pathway redundancy. Mitigation strategies:

  • Cross-Validation : Use complementary tracers (e.g., ¹³C-glucose) to confirm pathway activity.
  • Multi-Omics Integration : Combine flux data with transcriptomics/proteomics to identify regulatory nodes.
  • Model Refinement : Apply Bayesian statistical frameworks to reconcile experimental data with metabolic network models .

Q. What strategies are effective for integrating this compound tracing data with multi-omics datasets?

  • Methodological Answer :

  • Data Normalization : Use internal standards (e.g., ¹³C-cellobiose) to align metabolomic and fluxomic datasets.
  • Pathway Enrichment Tools : Leverage platforms like MetaboAnalyst or KEGG Mapper to map fluxes onto genomic/proteomic networks.
  • Machine Learning : Apply unsupervised clustering (e.g., PCA or t-SNE) to identify co-regulated metabolic modules .

Q. Key Considerations for Rigorous Research

  • Literature Review : Prioritize primary sources (e.g., Analytical Chemistry or Metabolomics) over reviews for method details .
  • Ethical Data Reporting : Disclose isotopic purity thresholds and batch variability in supplementary materials .
  • Reproducibility : Share raw MS/NMR data via repositories like MetaboLights or NIH Metabolomics Workbench .

Properties

IUPAC Name

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-GVZKVBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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